N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H17N5O4S and its molecular weight is 411.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
A study by Krauze et al. (2007) detailed the synthesis of alternative products in a one-pot reaction involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone. This synthetic route highlights the complex reactions possible with compounds similar to the one , leading to various heterocyclic compounds (Krauze, Vilums, Sīle, & Duburs, 2007).
Antimicrobial and Anticancer Activity
Compounds synthesized through reactions involving thiazolyl and pyridine derivatives have been extensively studied for their biological activities. For instance, the synthesis and characterization of thiophene, thiazolyl-thiophene, and thienopyridine derivatives have shown promising anticancer activity. These compounds have been tested for in vitro cytotoxicity, showing significant inhibitory activity against various cancer cell lines, indicating their potential as anticancer agents (Atta & Abdel‐Latif, 2021).
Novel Synthesis Routes and Biological Evaluation
Research has also focused on novel synthetic routes to produce heterocyclic compounds with potential biological activities. Synthesis, characterization, antimicrobial evaluation, and docking studies of compounds derived from similar chemical structures have been conducted, demonstrating their utility in creating biologically active molecules. These studies involve intricate synthetic pathways leading to compounds evaluated for antimicrobial properties, with some showing significant activity against bacterial and fungal species (Talupur, Satheesh, & Chandrasekhar, 2021).
QSAR Studies and Molecular Docking
Quantitative structure-activity relationship (QSAR) studies and molecular docking have been applied to similar compounds to understand their biological activities better. These computational approaches help elucidate the relationship between the molecular structure of synthesized compounds and their potential as antibacterial agents, highlighting the importance of chemical modifications for enhanced biological activity (Palkar et al., 2017).
Properties
IUPAC Name |
N-[4-[2-(3-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c1-11(25)21-12-4-2-5-13(8-12)22-16(26)9-14-10-29-19(23-14)24-18(28)15-6-3-7-20-17(15)27/h2-8,10H,9H2,1H3,(H,20,27)(H,21,25)(H,22,26)(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRBIBFUTAISEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.